Lurtotecan Dihydrochloride

Topoisomerase I inhibition In vitro pharmacology Cleavage complex assay

Lurtotecan dihydrochloride (GI147211; CAS 155773-58-3) is a second-generation camptothecin whose potent topoisomerase I inhibition (3-5x vs topotecan) and liposomal formulation (NX 211/OSI-211) drive a 3-14x therapeutic index increase. This unique profile ensures superior preclinical data in assays requiring 3-fold higher cleavage-complex stabilization. Procure only from proven channels guaranteeing exactly this pharmacological performance.

Molecular Formula C28H32Cl2N4O6
Molecular Weight 591.5 g/mol
CAS No. 155773-58-3
Cat. No. B1675514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurtotecan Dihydrochloride
CAS155773-58-3
SynonymsLurtotecan dihydrochloride
Molecular FormulaC28H32Cl2N4O6
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
InChIInChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1
InChIKeyORIWMYRMOGIXGG-ZXVJYWQYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lurtotecan Dihydrochloride CAS 155773-58-3: Sourcing Guide for Topoisomerase I Inhibitor with Preclinical Differentiation


Lurtotecan dihydrochloride (GI147211; CAS 155773-58-3) is a semisynthetic, water-soluble camptothecin analog that functions as a topoisomerase I inhibitor [1]. It represents a second-generation camptothecin developed to overcome limitations of first-generation agents such as topotecan and irinotecan [2]. The compound is distinguished by its 7-(4-methylpiperazinomethylene) substitution and 10,11-ethylenedioxy moiety, which confer enhanced aqueous solubility and distinct pharmacological properties compared to earlier camptothecins [1].

Why Lurtotecan Dihydrochloride Cannot Be Substituted with Generic Topotecan or Irinotecan


Despite sharing a common topoisomerase I inhibitory mechanism, lurtotecan dihydrochloride exhibits quantifiable divergence from its closest clinical analogs in preclinical potency, therapeutic index, and pharmacokinetic profile. In vitro cleavage complex assays demonstrate lurtotecan is approximately 3-fold more potent than topotecan, while tumor cell cytotoxicity assays show a 3- to 5-fold potency advantage [1]. Furthermore, liposomal encapsulation of lurtotecan (as NX 211/OSI-211) yields a 1500-fold increase in plasma AUC and a 3- to 14-fold increase in therapeutic index compared to free lurtotecan or topotecan [2]. These non-linear differences in exposure and efficacy underscore that generic substitution with other topoisomerase I inhibitors is not pharmacologically equivalent and may compromise preclinical or translational study outcomes.

Lurtotecan Dihydrochloride: Comparative Quantitative Evidence for Procurement Decisions


3-Fold Higher In Vitro Potency in Cleavage Complex Assay vs. Topotecan

Lurtotecan demonstrates enhanced stabilization of the topoisomerase I-DNA cleavable complex, a direct measure of target engagement and mechanism-based potency. Compared with topotecan, lurtotecan was found to be approximately three times more potent in the cleavage complex assay [1].

Topoisomerase I inhibition In vitro pharmacology Cleavage complex assay

3- to 5-Fold Greater Tumor Cell Cytotoxicity In Vitro vs. Topotecan

In tumor cell cytotoxicity assays spanning multiple human cancer cell lines, lurtotecan exhibits 3- to 5-fold greater potency than topotecan [1]. This consistent in vitro potency advantage provides a preclinical rationale for selecting lurtotecan dihydrochloride when higher cytotoxicity at lower concentrations is required.

Cancer cell line cytotoxicity In vitro potency Comparative pharmacology

Liposomal Formulation (NX 211/OSI-211) Yields 1500-Fold AUC Increase vs. Free Lurtotecan

Encapsulation of lurtotecan in low-clearance unilamellar liposomes (NX 211/OSI-211) produces a dramatic 1500-fold increase in plasma area under the drug concentration curve (AUC) compared with free lurtotecan in preclinical models [1]. The volume of distribution is restricted from 9 L/kg (free lurtotecan) to 35 mL/kg (liposomal), indicating confinement primarily to the plasma compartment and reduced tissue exposure outside the tumor [2].

Liposomal drug delivery Pharmacokinetics AUC enhancement

3- to 14-Fold Increase in Therapeutic Index vs. Lurtotecan and Topotecan in Xenograft Models

In single-dose efficacy studies using KB and ES-2 xenograft models, liposomal lurtotecan (NX 211) produced a consistent 3-fold or greater increase in therapeutic index compared with free lurtotecan, and a 3- to 14-fold increase over that of lurtotecan or topotecan across different dose levels [1]. In repeat-dose efficacy studies at equitoxic levels, NX 211 generated durable cures lasting >60 days and a 2- to 8-fold increase in log10 cell kill compared with lurtotecan and topotecan, respectively [2].

In vivo efficacy Therapeutic index Xenograft models

OSI-211 Clinical Response Rate 13% with Reduced Dosing Days vs. Topotecan in Relapsed Ovarian Cancer

In a randomized phase II parallel evaluation of OSI-211 (liposomal lurtotecan) versus topotecan in women with relapsed epithelial ovarian cancer, OSI-211 (1.8 mg/m² daily x 3) achieved an objective response rate of 13% (95% CI: 4-27%), comparable to topotecan's 12% (95% CI: 4-26%) [1]. Notably, OSI-211 required only 3 dosing days per cycle versus 5 days for topotecan, offering a reduced dosing burden while maintaining equivalent efficacy and similar toxicity profiles [2].

Clinical trial Ovarian cancer Liposomal formulation

Free Lurtotecan Population Pharmacokinetics: Mean Clearance 87 ± 28 L/h with High Interpatient Variability

Population pharmacokinetic analysis of free lurtotecan (GI147211) from a broad phase II program (N=109 patients) revealed a mean total plasma clearance (CL) of 87 ± 28 L/h, with substantial interpatient variability [1]. Residual variability in the population estimate of CL was 9.9% [2]. This level of variability contrasts with topotecan, where renal clearance accounts for approximately 30-40% of total elimination and is more predictable based on creatinine clearance [3].

Population pharmacokinetics Clearance variability Phase II clinical study

Optimal Application Scenarios for Lurtotecan Dihydrochloride Based on Quantitative Evidence


Preclinical In Vitro Studies Requiring Enhanced Topoisomerase I Inhibition

Lurtotecan dihydrochloride is the preferred selection for in vitro pharmacology studies when 3-fold higher cleavage complex stabilization and 3- to 5-fold greater tumor cell cytotoxicity relative to topotecan are required [1]. This potency advantage enables detection of topoisomerase I-mediated effects at lower drug concentrations, reducing off-target artifacts in cell-based assays.

In Vivo Xenograft Efficacy Studies Demanding an Expanded Therapeutic Window

Liposomal lurtotecan (NX 211/OSI-211) is indicated for murine xenograft studies where a 3- to 14-fold increase in therapeutic index over free lurtotecan or topotecan is necessary [1]. This formulation is particularly suited for repeat-dose regimens targeting durable tumor regression (>60-day cures) and enhanced log10 cell kill (2- to 8-fold increase) [2].

Pharmacokinetic and Biodistribution Studies Focusing on Prolonged Systemic Exposure

Liposomal lurtotecan (NX 211) provides a 1500-fold AUC enhancement and a 40-fold increase in tumor drug accumulation at 24 hours relative to free lurtotecan, making it the optimal choice for preclinical investigations of enhanced tumor delivery, extended plasma residence time, and restricted volume of distribution (35 mL/kg vs. 9 L/kg for free drug) [1].

Translational Oncology Programs Requiring Reduced Dosing Frequency with Comparable Efficacy

Based on phase II clinical data, OSI-211 (liposomal lurtotecan) offers a 40% reduction in dosing days per cycle (3 days vs. 5 days) compared to topotecan while maintaining an objective response rate of 13% in relapsed ovarian cancer [1]. This supports selection of OSI-211 for translational studies where dosing convenience or patient adherence modeling is a key endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurtotecan Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.